2-Isobutyl-5-nitrobenzonitrile
Overview
Description
2-Isobutyl-5-nitrobenzonitrile is a chemical compound that belongs to the class of nitrobenzonitriles. These compounds are characterized by the presence of a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring. The specific isomers of nitrobenzonitriles, including the 2-, 3-, and 4-isomers, have been studied for their thermophysical behavior and phase transitions .
Synthesis Analysis
The synthesis of related compounds, such as 2-acylbenzonitriles, has been explored through various strategies. One such strategy involves the use of electrophiles in asymmetric organocatalytic cascade reactions with nitromethane, leading to the formation of 3,3-disubstituted isoindolinones . Another related compound, 5-Bromo-2-isobutoxybenzonitrile, which is a key intermediate in the synthesis of the drug Febuxostat, has been synthesized using a three-step procedure starting from salicylaldehyde. This process involves bromination, cyanidation, and alkylation, and has been deemed suitable for industrial preparation due to its mild reaction conditions and cost-effectiveness .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a benzene ring substituted with an isobutyl group, a nitro group, and a nitrile group. The positions of these substituents on the benzene ring define the compound's specific properties and reactivity. The presence of electron-withdrawing groups such as the nitro and nitrile groups can influence the stability and energy of the molecule .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the reactivity of nitrobenzonitriles, in general, can be inferred. The nitro group is a strong electron-withdrawing group that can activate the benzene ring towards nucleophilic substitution reactions. The nitrile group can undergo various reactions, including hydrolysis to form carboxylic acids or reduction to form primary amines .
Physical and Chemical Properties Analysis
The physical properties of nitrobenzonitriles have been studied using differential scanning calorimetry. This method has allowed for the measurement of heat capacities, as well as the temperatures, enthalpies, and entropies of fusion processes and phase transitions for the isomers of nitrobenzonitriles . The thermochemical properties, such as the enthalpies of combustion and sublimation, have also been measured for the isomeric nitrobenzonitriles, providing insights into their stability and reactivity. The standard molar enthalpies of formation for these compounds in both condensed and gaseous states have been derived, along with the destabilization energies associated with the presence of electron-withdrawing groups .
Scientific Research Applications
Thermophysical Properties
- A study by Jiménez et al. (2002) focused on the thermophysical behavior of nitrobenzonitriles, including 2-isobutyl-5-nitrobenzonitrile. They used differential scanning calorimetry to analyze the heat capacities and enthalpies of fusion processes of these compounds, highlighting their significant phase transitions and thermophysical characteristics (Jiménez, Roux, Dávalos, & Temprado, 2002).
Chemical Synthesis and Spectroscopy
Wilshire (1967) synthesized 2-fluoro-5-nitrobenzonitrile, an analogue of this compound. This study provides insights into the chemical properties and reactivity of these compounds through their interaction with amines and amino acids, and by analyzing their proton magnetic resonance spectra (Wilshire, 1967).
Research by Graneek et al. (2018) examined the rotational spectra of 2- and 3-nitrobenzonitrile, including the structural determination of these compounds. This study is relevant for understanding the molecular structure of this compound, given the similarities in their chemical structure and properties (Graneek, Bailey, & Schnell, 2018).
Application in Novel Compound Synthesis
- Li et al. (2006) demonstrated the use of 2-amino-5-nitrobenzonitrile, closely related to this compound, in the synthesis of novel 2H-3,1-benzoxazine derivatives. This highlights the role of nitrobenzonitriles in synthesizing new chemical compounds with potential applications in various fields (Li, Ma, Sun, Wei, & Zhou, 2006).
Chemical Reactivity and Transformation
- Koprivova and Červený (2008) investigated the hydrogenation of nitrobenzonitriles, including 2-nitrobenzonitrile, a compound structurally similar to this compound. This study offers insights into the reactivity and potential chemical transformations of nitrobenzonitriles (Koprivova & Červený, 2008).
Radiotracer Development
- Lim et al. (2014) developed a method for the production of the radiotracer [(18)F]FPEB, which involves the use of nitrobenzonitrile as a precursor. This showcases the potential of this compound in the field of radiotracing and medical imaging (Lim, Labaree, Li, & Huang, 2014).
Vibrational Spectra and Thermodynamics
- Rastogi et al. (2009) conducted a study on the vibrational spectra and thermodynamics of 2-chloro-5-nitrobenzonitrile, a compound that shares similarities with this compound. This research is useful for understanding the vibrational properties and thermodynamic behavior of nitrobenzonitriles (Rastogi, Singhal, Kumar, Rao, Palafox, & Kostova, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that nitrobenzonitrile compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Nitrobenzonitriles are known to undergo intramolecular cascade reactions, which are induced by electron-transfer catalysts . This process can lead to high conversion and selectivity .
Biochemical Pathways
The intramolecular cascade reactions it undergoes could potentially affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . It’s also known to inhibit CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism .
Result of Action
Given its potential to undergo intramolecular cascade reactions, it could potentially lead to various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 2-Isobutyl-5-nitrobenzonitrile can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and action. It’s moderately soluble, which could influence its distribution in the body . Additionally, its stability could be affected by factors such as temperature and pH.
properties
IUPAC Name |
2-(2-methylpropyl)-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)5-9-3-4-11(13(14)15)6-10(9)7-12/h3-4,6,8H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTVZDZXEXCQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283422 | |
Record name | 2-(2-Methylpropyl)-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
288251-96-7 | |
Record name | 2-(2-Methylpropyl)-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288251-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methylpropyl)-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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